Sodium 2-(4-methoxypyridin-2-yl)acetate

Description

Overview of Sodium 2-(4-Methoxypyridin-2-yl)acetate

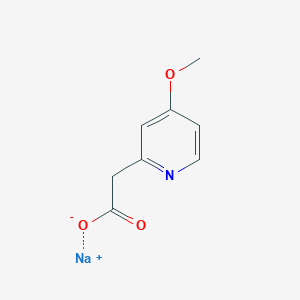

This compound (CAS: 1803561-74-1) is a pyridine-based organic compound with the molecular formula C₈H₈NNaO₃ and a molecular weight of 189.14 g/mol . Its structure features a pyridine ring substituted with a methoxy group at the 4-position and an acetoxy group at the 2-position, forming a sodium salt (Fig. 1). The compound’s SMILES notation (COC₁=CC(=NC=C₁)CC(=O)[O-].[Na+]) highlights the spatial arrangement of its functional groups, which contribute to its solubility in polar solvents like water and methanol.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈NNaO₃ |

| Molecular Weight | 189.14 g/mol |

| CAS Registry Number | 1803561-74-1 |

| Key Functional Groups | Methoxypyridine, Acetate Salt |

Historical Context of Methoxypyridine Derivatives in Chemical Research

Methoxypyridine derivatives have been integral to synthetic chemistry since the mid-20th century. Early studies focused on their role as directing groups in electrophilic substitution reactions, leveraging the electron-donating methoxy group to modulate reactivity. In the 1980s, Comins and Wanner pioneered their use in asymmetric dearomatization , enabling access to chiral dihydropyridines for alkaloid synthesis. More recently, methoxypyridines have served as ligands in coordination chemistry and precursors for pharmaceuticals , exemplified by their application in the synthesis of lycoposerramine R and huperzine A.

Significance in Organometallic Chemistry and Coordination Compounds

The compound’s acetate and methoxypyridine moieties make it a versatile ligand for metal coordination. For example:

- In iron(III) complexes, methoxypyridine derivatives stabilize octahedral geometries through N,O-bidentate binding , as observed in [Fe(NCS)₄(C₆H₇NO)₂]⁻ structures.

- The acetate group participates in bridging interactions , facilitating the formation of polynuclear clusters with transition metals like platinum and manganese.

- Computational studies reveal that the methoxy group enhances electron density at the pyridine nitrogen , improving ligand-to-metal charge transfer in catalytic systems.

Positioning Within the Family of Pyridine-Based Acetate Salts

This compound belongs to a broader class of pyridine carboxylates , distinguished by substituent positioning and metal-binding behavior. A comparative analysis with related compounds is provided below:

| Compound | Substituent Position | Metal Affinity | Applications |

|---|---|---|---|

| Sodium 2-(3-methoxypyridin-2-yl)acetate | 3-methoxy, 2-acetate | Moderate (Cu²⁺, Fe³⁺) | Catalysis, Polymer Science |

| Sodium 2-(2-methoxypyridin-4-yl)acetate | 2-methoxy, 4-acetate | High (Pt²⁺, Mn²⁺) | Coordination Polymers |

| This compound | 4-methoxy, 2-acetate | Very High (Fe³⁺, Ni²⁺) | Bioinorganic Chemistry |

The 4-methoxy substitution in this compound optimizes steric and electronic profiles for forming stable complexes with late transition metals, a trait exploited in the design of redox-active materials.

Properties

IUPAC Name |

sodium;2-(4-methoxypyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.Na/c1-12-7-2-3-9-6(4-7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMAABRWLBGFGA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Esterification and Subsequent Saponification

One common preparative approach involves the synthesis of the corresponding ester, (4-methoxypyridin-2-yl)methyl acetate, followed by conversion to the sodium salt through saponification.

Step 1: Ester Formation

The synthesis of (4-methoxypyridin-2-yl)methyl acetate typically starts from 2-methoxy-4-methylpyridine, which reacts with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. This esterification proceeds smoothly to yield the acetate ester intermediate.- Reaction conditions:

- Solvent: Typically anhydrous organic solvent (e.g., dichloromethane or THF)

- Temperature: Controlled at room temperature or slightly below to avoid side reactions

- Base: Triethylamine or similar to scavenge HCl

- Purification: The crude product is purified by recrystallization or column chromatography to obtain a pure acetate ester.

- Reaction conditions:

Step 2: Saponification to Sodium Salt

The acetate ester is then subjected to alkaline hydrolysis using sodium hydroxide or sodium bicarbonate solution to yield sodium 2-(4-methoxypyridin-2-yl)acetate. The pH is carefully adjusted to around 8 to ensure complete conversion and stability of the sodium salt.- Reaction conditions:

- Base: NaOH or saturated sodium bicarbonate solution

- Temperature: Mild heating (e.g., 50–70 °C) to accelerate hydrolysis

- Work-up: Extraction with organic solvents to remove impurities, followed by drying and concentration under reduced pressure

- Reaction conditions:

This two-step method is widely used due to its straightforwardness and the availability of starting materials.

Alternative Synthetic Routes Involving Pyridine Derivatives

More complex synthetic routes reported in medicinal chemistry literature involve multi-step procedures starting from substituted pyridin-2-amines and pyridine-2-carbaldehydes. These methods include condensation, cyclization, and functional group transformations to introduce the methoxy and acetate functionalities precisely.

Method A (General Procedure for Related Compounds):

A mixture of substituted pyridin-2-amine and substituted pyridine-2-carbaldehyde is reacted in methanol with p-toluenesulfonic acid and an isocyanide reagent at elevated temperature (70 °C) for 12 hours. The reaction mixture is then worked up by extraction and purified by silica gel chromatography to yield the desired substituted pyridine derivatives, which can be further modified to introduce acetate groups or converted to the sodium salt by neutralization.Method B and C:

These involve acid-mediated transformations and subsequent neutralization steps to afford the sodium salt forms of pyridine derivatives. The reaction conditions are mild (room temperature to 20 °C), often using HCl/dioxane and sodium bicarbonate to adjust pH and isolate the sodium salt.

Directed Alkoxypyridine Synthesis (Copper-Catalyzed Methoxylation)

A related synthetic strategy involves the use of sodium methoxide and copper(I) iodide as a catalyst in refluxing methanol to introduce methoxy groups into pyridine rings. This method achieves high yields (up to 85%) and can be adapted for the preparation of methoxypyridine intermediates that are subsequently converted to the acetate sodium salt by esterification and saponification.

Data Table: Summary of Preparation Conditions

| Step | Starting Material(s) | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-Methoxy-4-methylpyridine | Methyl chloroformate, triethylamine | Room temp | 2–6 hours | 70–85 | Esterification to acetate ester |

| 2 | (4-Methoxypyridin-2-yl)methyl acetate | NaOH or NaHCO3, aqueous solution | 50–70 °C | 1–3 hours | 80–90 | Saponification to sodium salt |

| A | Pyridin-2-amine + pyridine-2-carbaldehyde | TosOH, 2-isocyano-2,4,4-trimethylpentane, MeOH | 70 °C | 12 hours | 60–75 | Cyclization and substitution |

| B | Intermediate amine derivatives | HCl/dioxane, MeOH | 20 °C | 12 hours | 65–80 | Acid-mediated transformation |

| C | Pyridine derivatives | Sodium bicarbonate, aqueous | Room temp | 1 hour | 70–85 | Neutralization to sodium salt |

| - | Pyridine derivatives | NaOMe, CuI catalyst, MeOH reflux | Reflux (~65 °C) | 5 hours | 85 | Directed methoxylation |

Research Findings and Analysis

The esterification followed by saponification method is the most straightforward and scalable approach, commonly used in both laboratory and industrial settings. It benefits from readily available reagents and mild reaction conditions.

Multi-step synthetic routes involving condensation and cyclization provide access to a broader range of substituted pyridine derivatives, including this compound, with potential for structural diversification important in medicinal chemistry.

Copper-catalyzed methoxylation offers a high-yielding method to introduce the methoxy group selectively, which is critical for achieving the correct substitution pattern on the pyridine ring.

Purification techniques such as silica gel chromatography and recrystallization are essential to obtain high-purity products suitable for further application in research or industrial processes.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(4-methoxypyridin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(4-hydroxypyridin-2-yl)acetate.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents such as thionyl chloride or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions include 2-(4-hydroxypyridin-2-yl)acetate, piperidine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

Structural Information

- Molecular Formula : C₈H₉NO₃

- CAS Number : 1803561-74-1

- Molecular Weight : 191.16 g/mol

- SMILES : COC1=CC(=NC=C1)CC(=O)O

- InChI : InChI=1S/C8H9NO3/c1-12-7-2-3-9-6(4-7)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)

Pharmaceutical Development

Sodium 2-(4-methoxypyridin-2-yl)acetate has shown potential as an active pharmaceutical ingredient (API). Its derivatives are being explored for their efficacy in treating conditions such as diabetic retinopathy and macular edema due to their selective inhibition of plasma kallikrein, a serine protease implicated in these diseases .

Biological Buffering Agent

This compound serves as a non-ionic organic buffering agent, particularly useful in cell culture applications where maintaining a stable pH is crucial. It operates effectively within a pH range of 6 to 8.5, making it suitable for various biological experiments .

Chemical Intermediates

This compound is utilized as an intermediate in the synthesis of other organic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activity or improved chemical properties .

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceutical Formulations | Development of drugs targeting diabetic retinopathy |

| Cell Culture | Buffering agent for maintaining pH in biological studies |

| Organic Synthesis | Intermediate for synthesizing other chemical compounds |

Case Study 1: Efficacy in Diabetic Retinopathy

Recent studies have highlighted the effectiveness of this compound derivatives in inhibiting plasma kallikrein activity. This inhibition is linked to reduced vascular permeability and inflammation in diabetic retinopathy models, showcasing its potential as a therapeutic agent .

Case Study 2: Buffering in Cell Cultures

In laboratory settings, this compound has been employed successfully as a buffering agent in various cell culture experiments. Its ability to maintain pH stability has been crucial for experiments requiring precise environmental conditions for cellular growth and differentiation .

Mechanism of Action

The mechanism of action of Sodium 2-(4-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The methoxypyridine moiety can interact with enzymes and receptors, modulating their activity. The acetate group can also participate in biochemical reactions, influencing the overall biological activity of the compound .

Comparison with Similar Compounds

Structural Analogs

The table below highlights key structural analogs, focusing on substituent variations and molecular properties:

Key Observations :

- Substituent Effects : The 4-methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing CF₃ group in its trifluoromethyl analog . This difference influences acidity (pKa), solubility, and interaction with biological targets.

- Salt vs. Ester Forms : Sodium salts (e.g., target compound) exhibit higher water solubility compared to ester derivatives (e.g., ethyl 2-(6-methylpyridin-2-yl)acetate), which are more lipid-soluble and suited for hydrophobic environments .

Physicochemical Properties

Limited direct data on the target compound’s properties necessitate extrapolation from analogs:

- Solubility: Sodium salts like Sodium 2-[5-(trifluoromethyl)pyridin-2-yl]acetate are highly soluble in water (>100 mg/mL), whereas ester analogs (e.g., ethyl derivatives) prefer organic solvents like ethanol or DMSO .

- Thermal Stability : Pyridine-acetate derivatives generally decompose above 200°C, with sodium salts showing marginally higher stability due to ionic bonding .

Biological Activity

Sodium 2-(4-methoxypyridin-2-yl)acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₈H₈NNaO₂

- Molecular Weight : 173.14 g/mol

The compound features a sodium ion bonded to an acetate group, which is further connected to a pyridine ring substituted with a methoxy group at the para position. This structural configuration enhances its reactivity and potential biological activity.

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that the compound exhibits activity against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves the inhibition of bacterial cell viability through interference with essential cellular processes.

2. Anti-inflammatory Effects

Research has shown that this compound may possess anti-inflammatory properties. It modulates inflammatory pathways by interacting with specific molecular targets, potentially reducing the production of pro-inflammatory cytokines. This activity suggests that it could be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

- Enzyme Interaction : The methoxy group and pyridine ring enhance binding affinity to target enzymes, modulating their activity.

- Biochemical Pathways : The acetate group can participate in biochemical reactions, influencing overall biological effects.

Comparative Analysis

To understand the significance of this compound's biological activity, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Sodium 2-(3-methoxypyridin-2-yl)acetate | Similar structure with a different methoxy position | Antimicrobial, anti-inflammatory |

| Sodium 2-(4-methylpyridin-2-yl)acetate | Methyl substitution on pyridine | Moderate antimicrobial activity |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against MRSA. The compound was tested using a series of dilutions to determine its Minimum Inhibitory Concentration (MIC), revealing an MIC value of approximately 12.5 µg/mL, indicating potent activity against this resistant strain.

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory effects, researchers evaluated the impact of this compound on cytokine production in vitro. The results showed a reduction in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels by approximately 30% when treated with the compound at a concentration of 50 µM, suggesting its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.